3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride 3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride
Brand Name: Vulcanchem
CAS No.: 849727-64-6
VCID: VC0118752
InChI: InChI=1S/C11H16N2O2.ClH/c1-3-8-7(2)12-10-9(14)5-4-6-13(10)11(8)15;/h9,14H,3-6H2,1-2H3;1H
SMILES: CCC1=C(N=C2C(CCCN2C1=O)O)C.Cl
Molecular Formula: C11H17ClN2O2
Molecular Weight: 244.719

3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride

CAS No.: 849727-64-6

Cat. No.: VC0118752

Molecular Formula: C11H17ClN2O2

Molecular Weight: 244.719

* For research use only. Not for human or veterinary use.

3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride - 849727-64-6

Specification

CAS No. 849727-64-6
Molecular Formula C11H17ClN2O2
Molecular Weight 244.719
IUPAC Name 3-ethyl-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrochloride
Standard InChI InChI=1S/C11H16N2O2.ClH/c1-3-8-7(2)12-10-9(14)5-4-6-13(10)11(8)15;/h9,14H,3-6H2,1-2H3;1H
Standard InChI Key WDKULAFZAKAIIA-UHFFFAOYSA-N
SMILES CCC1=C(N=C2C(CCCN2C1=O)O)C.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator